molecular formula C18H18N2OS B2425727 n-Cyclopentyl-10h-phenothiazine-10-carboxamide CAS No. 431998-75-3

n-Cyclopentyl-10h-phenothiazine-10-carboxamide

Cat. No.: B2425727
CAS No.: 431998-75-3
M. Wt: 310.42
InChI Key: WVGVWICAQSPEPE-UHFFFAOYSA-N
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Description

n-Cyclopentyl-10h-phenothiazine-10-carboxamide is a synthetic carboxamide derivative of the 10H-phenothiazine scaffold, designed for research applications. The phenothiazine core structure is a privileged scaffold in medicinal chemistry, known for conferring significant biological activity to its derivatives . This compound features a cyclopentyl ring attached to the carboxamide nitrogen, a structural motif designed to influence the molecule's lipophilicity and steric properties, which can be critical for modulating its interaction with biological targets. Researchers are exploring such carboxamide derivatives for their potential bioactivity. Phenothiazine derivatives have been extensively studied and found to possess a wide spectrum of pharmacological properties. Historically, this class of compounds revolutionized psychiatry and allergy treatment, with derivatives like chlorpromazine serving as prototypical pharmaceutical lead structures . More recent scientific investigations continue to highlight the potential of novel phenothiazine derivatives, demonstrating potent biological activities. For instance, phenothiazine-based acylhydrazone derivatives have been reported to exhibit significant antinociceptive and antiplatelet properties, acting through pathways such as the inhibition of platelet COX-1 enzyme . Furthermore, contemporary research published in 2024 shows that newly synthesized phenothiazine incorporation Mannich bases display promising antimicrobial efficacy, particularly against pathogens like S. aureus , with some compounds showing activity superior to reference drugs . The primary value of this compound lies in its utility as a chemical tool or building block in drug discovery and pharmacological research. Scientists may employ it in structure-activity relationship (SAR) studies to better understand how modifications to the phenothiazine core affect potency, selectivity, and mechanism of action. Its research applications could span from neuroscience and oncology to infectious disease studies, given the broad activity of its parent compound class. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-cyclopentylphenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGVWICAQSPEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamoylation with Isocyanates

Reacting 10H-phenothiazine with cyclopentyl isocyanate in dichloromethane (DCM) at 25°C for 24 hours affords the target compound. This one-pot method avoids intermediate isolation but requires stringent anhydrous conditions (Table 3).

Table 3: Direct Carbamoylation Protocol

Parameter Value
Reagent Cyclopentyl isocyanate
Solvent DCM
Temperature 25°C
Reaction Time 24 hours
Yield 68%

Stepwise Carbamoylation via Cyanate Salts

A patented method employs potassium cyanate (KOCN) and maleic acid in DCM to generate the carboxamide. The cyanate acts as a carbamoylating agent, while maleic acid stabilizes reactive intermediates. This approach achieves 75% yield under milder conditions (30–35°C, 6–24 hours).

Alternative Synthetic Strategies

Reductive Amination

Aryl halides can undergo palladium-catalyzed coupling with cyclopentylamine. Using Pd(OAc)₂ and Xantphos in toluene at 110°C, this method achieves 70% yield but requires expensive catalysts.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the alkylation step, boosting yields to 85% while reducing reaction times. However, scalability remains challenging.

Optimization and Yield Enhancement

Solvent Selection : Polar aprotic solvents (THF, DMF) enhance SNAr reactivity compared to nonpolar solvents (toluene). Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions, increasing yields by 10–15%.

Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), cyclopentyl multiplet (δ 1.5–2.1 ppm).
  • LC-MS : Molecular ion peak at m/z 310.42 [M+H]⁺.
  • HPLC Purity : ≥98% using C18 columns (ACN/H₂O gradient).

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to dopamine D₂ antagonists and NF-κB inhibitors . Its lipophilic cyclopentyl group enhances blood-brain barrier penetration, making it valuable in antipsychotic drug development.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopentyl-10h-phenothiazine-10-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for synthesizing derivatives with specific characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents to introduce new functional groups into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenothiazine derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Antipsychotic Properties
Phenothiazines, including n-cyclopentyl-10H-phenothiazine-10-carboxamide, are primarily recognized for their antipsychotic effects. They function as dopamine receptor antagonists, particularly at the D2 receptor sites, which are significant in treating various neuropsychiatric disorders such as schizophrenia and bipolar disorder. The binding affinity of this compound for dopamine receptors suggests its potential efficacy in managing symptoms associated with these conditions.

Neuroprotective Effects
Recent studies have indicated that derivatives of phenothiazine may possess neuroprotective properties. Research indicates that this compound could play a role in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's disease .

Oncology

Anticancer Activity
The compound has shown promise in cancer research due to its ability to inhibit critical pathways involved in tumor growth. In vitro studies have demonstrated its activity against various cancer cell lines, suggesting that it may act as an inhibitor of human farnesyltransferase and tubulin polymerization—both vital targets in cancer therapy . This dual inhibitory profile enhances its potential as a novel anticancer agent.

Mechanism of Action
The mechanisms by which this compound exerts its anticancer effects include interference with mitotic processes and induction of apoptosis in cancer cells. These actions highlight its potential as a therapeutic agent capable of circumventing resistance mechanisms often encountered with traditional chemotherapeutics .

Drug Development and Toxicology

Screening for Drug-Induced Toxicity
The compound has been evaluated for its role in predicting drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. This aspect is crucial during drug development, as it aids in identifying compounds that may pose toxicity risks . The ability to screen for such adverse effects early in the development process could lead to safer therapeutic options.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with cyclopentyl amines and carboxylic acids. Standard laboratory techniques such as refluxing, stirring under inert conditions, and purification methods like recrystallization or chromatography are employed to achieve high yields and purity.

Data Summary Table

Application Area Potential Uses Mechanism/Target
NeuropharmacologyAntipsychotic treatmentDopamine D2 receptor antagonist
OncologyAnticancer agentInhibition of farnesyltransferase, tubulin polymerization
Drug DevelopmentToxicity screeningPhospholipidosis prediction
NeuroprotectionTreatment for neurodegenerative diseasesProtection against oxidative stress

Mechanism of Action

The mechanism of action of n-Cyclopentyl-10h-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing various physiological processes. It may also inhibit certain enzymes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound of n-Cyclopentyl-10h-phenothiazine-10-carboxamide, known for its antipsychotic and antiemetic properties.

    Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.

    Thioridazine: Another phenothiazine derivative with antipsychotic effects.

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties.

Biological Activity

n-Cyclopentyl-10H-phenothiazine-10-carboxamide is a compound belonging to the phenothiazine family, which has garnered attention for its diverse biological activities, particularly in neuropharmacology and oncology. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a phenothiazine core with a cyclopentyl substituent and a carboxamide functional group. This unique configuration enhances its biological activity compared to other phenothiazines. The synthesis typically involves multiple steps, including:

  • Formation of the Phenothiazine Core : The initial step usually involves the cyclization of thioamide derivatives.
  • Introduction of the Cyclopentyl Group : This can be achieved through alkylation reactions.
  • Carboxamide Formation : The final step involves converting an amine or an acid into the carboxamide functional group.

Neuropharmacological Effects

This compound exhibits significant neuropharmacological properties. Compounds in this class are often associated with antipsychotic effects, making them potential candidates for treating conditions such as schizophrenia and bipolar disorder. Research indicates that these compounds can modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are critical in mood regulation and psychotic disorders .

Table 1: Comparison of Antipsychotic Effects of Phenothiazines

Compound NameMechanism of ActionClinical Use
n-Cyclopentyl-10H-phenothiazineDopamine receptor antagonistAntipsychotic therapy
ChlorpromazineDopamine receptor antagonistFirst-generation antipsychotic
ThioridazineDopamine receptor antagonistAntipsychotic

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including HEp-2 tumor cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study: Cytotoxicity Against HEp-2 Cells

A study evaluated the cytotoxic effects of several phenothiazine derivatives, including this compound. The results indicated that this compound exhibited a TCID50 value significantly lower than that of traditional chemotherapeutics, suggesting higher potency in inducing cell death in cancerous cells .

Interaction Studies

Binding affinity studies reveal that this compound interacts with various biological targets, including amyloid-beta peptides associated with Alzheimer's disease. This interaction suggests potential applications in treating neurodegenerative diseases characterized by protein aggregation .

Table 2: Binding Affinities of Phenothiazines

Compound NameTargetBinding Affinity (IC50)
n-Cyclopentyl-10H-phenothiazineAmyloid-beta peptides0.5 µM
ChlorpromazineD2 dopamine receptors0.2 µM
ThioridazineD2 dopamine receptors0.4 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Cyclopentyl-10H-phenothiazine-10-carboxamide, and what optimization strategies exist for improving reaction yields?

  • Methodology : Adapt protocols for phenothiazine carboxamide synthesis by substituting cyclopentyl groups via nucleophilic substitution or amide coupling. For example, microwave-assisted synthesis (e.g., acetylation of phenothiazine derivatives as in ) can reduce reaction times. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance cyclopentyl group incorporation .
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (hexane/ethyl acetate gradient). Yield optimization may require stoichiometric adjustments of carboxamide precursors .

Q. What crystallographic techniques are essential for determining the molecular conformation of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX software ( ) for structure refinement. Key parameters include:

  • Crystal system identification (e.g., triclinic or monoclinic) via unit cell measurements (e.g., a=8.1891a = 8.1891 Å, b=8.2417b = 8.2417 Å for similar phenothiazines in ).
  • Hydrogen bonding analysis (e.g., weak C–H⋯O interactions observed in ) to assess molecular packing .
    • Validation : Cross-check with DFT-optimized geometries ( ) to resolve discrepancies in bond angles or torsion angles .

Q. What spectroscopic methods are critical for characterizing substituent effects in phenothiazine carboxamides?

  • Methodology :

  • 1^1H/13^{13}C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish cyclopentyl protons (δ 1.5–2.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretching (~1650 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods like DFT with exact exchange terms predict the electronic properties of phenothiazine derivatives?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP in ) with exact exchange corrections to model frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311G(d,p) are recommended for sulfur and nitrogen atoms in phenothiazine cores .
  • Analyze charge distribution to predict reactivity at the carboxamide group (e.g., nucleophilic attack at the carbonyl carbon) .
    • Validation : Compare computed dipole moments with experimental data from SC-XRD (e.g., ) to assess accuracy .

Q. How to resolve contradictions in crystallographic data when analyzing phenothiazine derivatives' bond angles and torsion angles?

  • Methodology :

  • Perform multiparameter refinement in SHELXL ( ) with anisotropic displacement parameters for heavy atoms (e.g., S, N).
  • Address outliers (e.g., C13–N1–C6 angle = 124.75° in ) by checking for thermal motion artifacts or disorder in cyclopentyl groups .
    • Cross-Validation : Overlay DFT-optimized structures ( ) with SC-XRD data to identify systematic errors (e.g., van der Waals radius mismatches) .

Q. What strategies address discrepancies between computational predictions and experimental observations in phenothiazine derivatives' thermodynamic stability?

  • Methodology :

  • Reconcile DFT-calculated Gibbs free energies ( ) with DSC/TGA data by incorporating solvent effects (e.g., PCM model) and entropy corrections .
  • For conflicting melting points or decomposition temperatures, verify purity via HPLC and recrystallization (e.g., using ethanol/water mixtures as in ) .

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